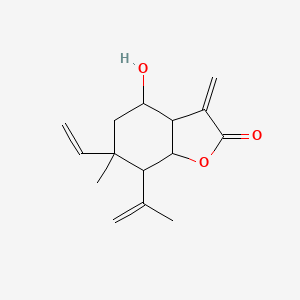

6-ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-乙烯基-4-羟基-6-甲基-3-亚甲基-7-丙-1-烯-2-基-4,5,7,7a-四氢-3aH-1-苯并呋喃-2-酮是一种复杂的属于苯并呋喃家族的有机化合物。 苯并呋喃是一类以稠合苯和呋喃环结构为特征的有机杂环化合物

准备方法

合成路线和反应条件

6-乙烯基-4-羟基-6-甲基-3-亚甲基-7-丙-1-烯-2-基-4,5,7,7a-四氢-3aH-1-苯并呋喃-2-酮的合成通常涉及多个步骤,从更简单的有机分子开始。该过程通常包括:

苯并呋喃核的形成: 此步骤涉及环化反应以形成苯并呋喃环。

工业生产方法

该化合物的工业生产可能涉及优化合成路线以最大限度地提高产量和纯度。 通常采用连续流动化学和催化工艺等技术来提高效率和可扩展性 .

化学反应分析

反应类型

6-乙烯基-4-羟基-6-甲基-3-亚甲基-7-丙-1-烯-2-基-4,5,7,7a-四氢-3aH-1-苯并呋喃-2-酮可以进行各种化学反应,包括:

氧化: 将羟基转化为羰基。

还原: 将双键还原为单键。

取代: 用其他基团取代官能团.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 还原剂如氢化铝锂 (LiAlH₄) 和氢气 (H₂) 在催化剂的存在下。

主要产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可以生成酮或醛,而还原可以生成烷烃或醇 .

科学研究应用

6-乙烯基-4-羟基-6-甲基-3-亚甲基-7-丙-1-烯-2-基-4,5,7,7a-四氢-3aH-1-苯并呋喃-2-酮在科学研究中具有多种应用:

化学: 用作合成更复杂分子的基础。

生物学: 研究其潜在的生物活性,如抗菌和抗癌活性。

医学: 探究其在治疗各种疾病方面的治疗潜力。

作用机制

6-乙烯基-4-羟基-6-甲基-3-亚甲基-7-丙-1-烯-2-基-4,5,7,7a-四氢-3aH-1-苯并呋喃-2-酮的作用机制涉及其与特定分子靶点和途径的相互作用。它可能通过以下方式起作用:

结合酶: 抑制或激活酶活性。

调节受体: 与细胞受体相互作用以改变信号转导途径。

影响基因表达: 影响参与各种生物过程的基因的表达

相似化合物的比较

类似化合物

苯并呋喃: 具有更简单结构的母体化合物。

二氢苯并呋喃: 苯并呋喃的还原形式,具有额外的氢原子。

黄酮类化合物: 一类具有类似苯并呋喃核但官能团不同的化合物

独特性

6-乙烯基-4-羟基-6-甲基-3-亚甲基-7-丙-1-烯-2-基-4,5,7,7a-四氢-3aH-1-苯并呋喃-2-酮由于其官能团的特定组合及其在科学研究和工业中的各种应用潜力而独一无二 .

生物活性

6-Ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one is a complex organic compound belonging to the benzofuran class of derivatives. This compound is characterized by its unique structure, featuring multiple functional groups that contribute to its diverse biological activities. The molecular formula is C17H22O4 .

Structural Characteristics

The compound's structure includes:

- A benzofuran ring , which is known for its significant biological activities.

- Hydroxyl and vinyl substituents , enhancing its chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that 6-ethenyl-4-hydroxy-6-methyl-3-methylidene exhibits various biological activities, including:

1. Antitumor Activity

Benzofuran derivatives have shown promising anticancer properties. Studies reveal that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:

- A series of benzofuran derivatives demonstrated significant cytotoxic effects against human ovarian cancer cell lines, with some compounds achieving an IC50 value as low as 11 μM .

2. Antimicrobial Properties

Benzofuran derivatives are recognized for their antibacterial and antifungal activities. They have been tested against multiple strains of bacteria and fungi, showing effective inhibition .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzofurans are well-documented. Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory diseases .

4. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and protect against oxidative stress .

Research Findings and Case Studies

Several studies have explored the biological activity of 6-ethenyl-4-hydroxy derivatives:

The biological activities of benzofuran derivatives are often attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many benzofuran compounds inhibit enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : These compounds may modulate receptor activity, influencing pathways related to cell survival and apoptosis.

Synthesis Methods

Various synthesis methods for producing 6-ethenyl-4-hydroxy derivatives have been explored:

- Microwave-assisted synthesis has been employed to enhance yield and reduce reaction times.

- Conventional organic synthesis techniques have also been utilized, focusing on optimizing reaction conditions for better efficiency.

属性

IUPAC Name |

6-ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-6-15(5)7-10(16)11-9(4)14(17)18-13(11)12(15)8(2)3/h6,10-13,16H,1-2,4,7H2,3,5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAGTAGGEQOKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C2C(C(CC1(C)C=C)O)C(=C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。